molecular formula C24H19FNP B11099103 [(4-Fluorophenyl)imino](triphenyl)-lambda~5~-phosphane CAS No. 18523-51-8

[(4-Fluorophenyl)imino](triphenyl)-lambda~5~-phosphane

Cat. No.: B11099103
CAS No.: 18523-51-8
M. Wt: 371.4 g/mol
InChI Key: NPZPIZGAYHXOGP-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)imino-lambda~5~-phosphane is an organophosphorus compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a phosphane group bonded to a 4-fluorophenyl group and three phenyl groups. Its unique structure allows it to participate in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)imino-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with 4-fluoroaniline under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)imino-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in organic synthesis and catalysis.

Scientific Research Applications

(4-Fluorophenyl)imino-lambda~5~-phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)imino-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the complexes, making them useful in catalysis and other applications. The pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes .

Comparison with Similar Compounds

(4-Fluorophenyl)imino-lambda~5~-phosphane can be compared with other similar compounds such as:

The uniqueness of (4-Fluorophenyl)imino-lambda~5~-phosphane lies in its specific structure, which imparts distinct reactivity and properties, making it valuable in various fields of research and industry.

Properties

CAS No.

18523-51-8

Molecular Formula

C24H19FNP

Molecular Weight

371.4 g/mol

IUPAC Name

(4-fluorophenyl)imino-triphenyl-λ5-phosphane

InChI

InChI=1S/C24H19FNP/c25-20-16-18-21(19-17-20)26-27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H

InChI Key

NPZPIZGAYHXOGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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